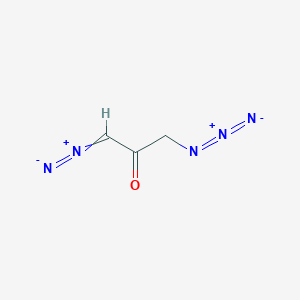
4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a methyl group and a phenylethyl group attached to a carbothioamide functional group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide typically involves the reaction of 4-methylbenzoyl chloride with N-(1-phenylethyl)thiourea. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbothioamide linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylbenzene-1-carbothioamide
- N-(1-Phenylethyl)benzene-1-carbothioamide
- 4-Methyl-N-(1-phenylethyl)benzene-1-carboxamide
Uniqueness
4-Methyl-N-(1-phenylethyl)benzene-1-carbothioamide is unique due to the presence of both a methyl group and a phenylethyl group on the benzene ring, along with the carbothioamide functional group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.
Propiedades
Número CAS |
90420-52-3 |
|---|---|
Fórmula molecular |
C16H17NS |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
4-methyl-N-(1-phenylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C16H17NS/c1-12-8-10-15(11-9-12)16(18)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) |
Clave InChI |
IALBPYIIWWKSTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=S)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14370773.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
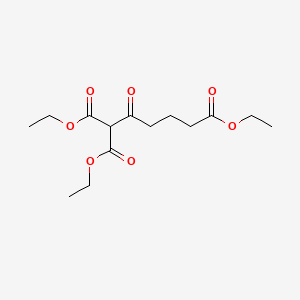
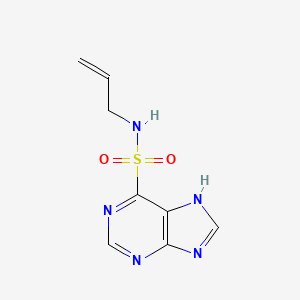
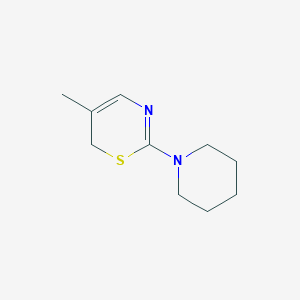
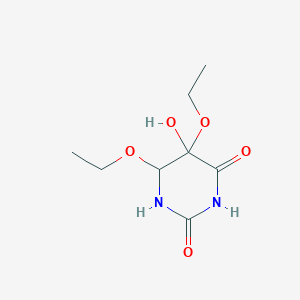

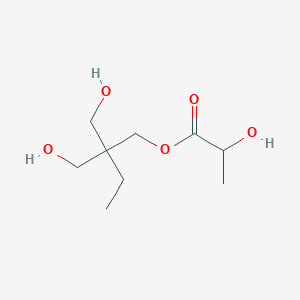
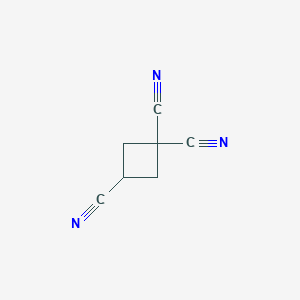
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
